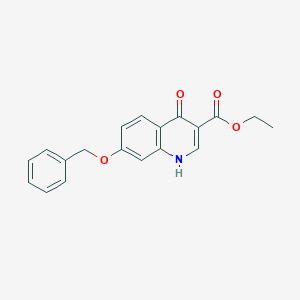

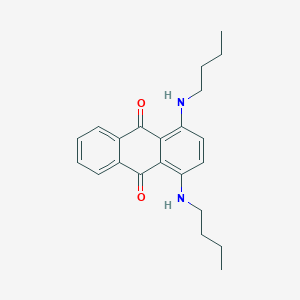

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

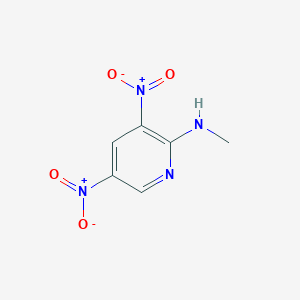

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, also known as EBC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EBC is a potent inhibitor of the enzyme protein kinase C (PKC), which has been implicated in a variety of diseases, including cancer, diabetes, and heart disease.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

The compound has been found to have significant antioxidant activity. It has been used in the synthesis of heterocyclic Schiff base ligands and their metal complexes, which have shown significant antioxidant activity .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, and Candida albicans .

Anti-inflammatory Activity

The compound has been used in the synthesis of heterocyclic Schiff base ligands and their metal complexes, which have shown excellent anti-inflammatory activities .

Anti-Alzheimer Activity

A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, which includes the compound, was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .

Anticancer Activity

The compound has been used in the synthesis of 2-phenylbenzimidazoles, which have shown bioactivity against three cancer cell lines A549, MDA-MB-231, and PC3 .

Biological and Pharmacological Activities

Quinoline nucleus, which is a part of the compound, is endowed with a variety of therapeutic activities. New quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .

Synthesis of Heterocycles

The compound has applications in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Friedlaender Condensation

The compound has been used in the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate .

Wirkmechanismus

Target of Action

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, also known as ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate, is a compound that has been investigated for its potential inhibitory effects on cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system, with cholinesterases involved in the breakdown of acetylcholine, a key neurotransmitter, and MAO B involved in the metabolism of dopamine, another important neurotransmitter .

Mode of Action

The compound interacts with its targets (AChE, BChE, and MAO B) by binding to their active sites, thereby inhibiting their activity . This results in an increase in the levels of acetylcholine and dopamine in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The inhibition of AChE and BChE prevents the breakdown of acetylcholine, leading to an increase in its concentration at synapses. This can enhance cholinergic neurotransmission, which is involved in numerous physiological processes including muscle contraction, heart rate, memory, and learning .

Inhibition of MAO B prevents the breakdown of dopamine, leading to increased dopamine levels. Dopamine is a key neurotransmitter involved in reward, motivation, memory, and motor control .

Result of Action

The inhibition of AChE, BChE, and MAO B by Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate can lead to enhanced neurotransmission due to increased levels of acetylcholine and dopamine. This could potentially result in improved cognitive function, mood, and motor control .

Eigenschaften

IUPAC Name |

ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-23-19(22)16-11-20-17-10-14(8-9-15(17)18(16)21)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFAAXMCFXOPOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594829 |

Source

|

| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate | |

CAS RN |

17825-15-9 |

Source

|

| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)

![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)